molecular formula C10H17NO2S B2694362 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1351645-36-7

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one

Cat. No.: B2694362
CAS No.: 1351645-36-7
M. Wt: 215.31
InChI Key: XKHMUQZNMLHLCG-UHFFFAOYSA-N
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Description

1-(1-Oxa-4-thia-8-azaspiro[45]decan-8-yl)propan-1-one is a complex organic compound characterized by its unique spiro structure, which includes oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxa-4-thia-8-azaspiro[45]decan-8-yl)propan-1-one typically involves multi-step organic reactionsFor instance, the synthesis might begin with a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, in the presence of a sulfur source and an oxidizing agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one .

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one stands out due to its specific combination of oxygen, sulfur, and nitrogen atoms within the spiro structure. This unique arrangement imparts distinct reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-2-9(12)11-5-3-10(4-6-11)13-7-8-14-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHMUQZNMLHLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(CC1)OCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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